molecular formula C10H21ClN2O3 B2515756 6-(4-Aminobutanoylamino)hexanoic acid;hydrochloride CAS No. 2490412-92-3

6-(4-Aminobutanoylamino)hexanoic acid;hydrochloride

Cat. No.: B2515756
CAS No.: 2490412-92-3
M. Wt: 252.74
InChI Key: YLXWHLOSLLLBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Aminobutanoylamino)hexanoic acid;hydrochloride is a chemical reagent designed for advanced bioconjugation and peptide chemistry applications. Its structure incorporates a 6-aminohexanoic acid (Ahx) spacer, a feature widely recognized in research for adding a flexible, hydrophobic linker between functional groups . The 6-aminohexanoic acid spacer is valued for its role as a molecular tether that can enhance the stability and bioavailability of synthetic peptides and other biologically active structures . This specific derivative is engineered with a terminal primary amino group, making it a versatile building block for coupling to carboxyl groups via amide bond formation, or for use in creating hapten-carrier conjugates in immunotherapy development . The hydrochloride salt form improves the compound's stability and solubility for handling in experimental settings. As a key tool in chemical biology, this compound facilitates the probing of protein interactions and the synthesis of complex molecular constructs for research purposes. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-(4-aminobutanoylamino)hexanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.ClH/c11-7-4-5-9(13)12-8-3-1-2-6-10(14)15;/h1-8,11H2,(H,12,13)(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXWHLOSLLLBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CCNC(=O)CCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Aminobutanoylamino)hexanoic acid;hydrochloride typically involves the reaction of hexanoic acid with 4-aminobutanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-(4-Aminobutanoylamino)hexanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce primary amines .

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications in scientific research, which can be categorized as follows:

Chemistry

  • Building Block for Organic Synthesis : It serves as a crucial building block in the synthesis of complex organic molecules. Its unique chemical structure allows for versatile modifications, enabling the development of various derivatives that can be used in further chemical reactions .

Biology

  • Enzyme-Substrate Interactions : The compound is employed in studies focusing on enzyme-substrate interactions, particularly involving 4-aminobutyrate aminotransferase, which plays a role in the GABAergic system. This interaction is essential for understanding neurotransmission and potential therapeutic targets for neurological disorders .
  • Cell Penetration Peptides : It has been utilized to enhance the cellular uptake of therapeutic agents. For example, conjugates of 6-(4-Aminobutanoylamino)hexanoic acid with cell-penetrating peptides have shown improved efficacy in delivering oligonucleotides into cells, which is crucial for gene therapy applications .

Medicine

  • Therapeutic Potential : The compound is being investigated for its potential therapeutic effects, particularly in treating conditions related to impaired neurotransmission. Its ability to influence the GABAergic system positions it as a candidate for developing treatments for anxiety disorders and epilepsy .
  • Antifibrinolytic Activity : Similar to its analog 6-aminohexanoic acid (also known as ε-aminocaproic acid), it exhibits antifibrinolytic properties, making it useful in managing bleeding disorders by inhibiting fibrinolysis .

Industrial Applications

  • Polymer Production : The compound is involved in the production of polymers, notably in nylon synthesis. Its role as an intermediate in the polymerization process highlights its importance in industrial chemistry .

Case Study 1: Enzyme Inhibition

A study demonstrated that derivatives of 6-(4-Aminobutanoylamino)hexanoic acid showed significant inhibition of plasmin activity, which is crucial for fibrinolysis. The most active derivative exhibited an IC₅₀ value of 0.02 mM, indicating its potential as an antifibrinolytic agent .

Case Study 2: Gene Delivery

Research involving PAMAM dendrimers modified with 6-(4-Aminobutanoylamino)hexanoic acid showed enhanced transfection efficiency compared to unmodified dendrimers. This modification improved cellular uptake and reduced cytotoxicity, showcasing its application in gene therapy .

Data Tables

Application AreaSpecific Use CaseOutcome/Findings
ChemistryBuilding block for organic synthesisVersatile modifications enabling complex synthesis
BiologyEnzyme-substrate interaction studiesInsights into GABAergic system and neurotransmission
MedicineAntifibrinolytic activitySignificant inhibition of plasmin activity
Industrial ApplicationsNylon productionKey intermediate in polymerization processes

Mechanism of Action

The mechanism of action of 6-(4-Aminobutanoylamino)hexanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Key Compounds Analyzed :

6-Aminohexanoic Acid (EACA, ε-Aminocaproic Acid) Structure: Hexanoic acid with a terminal amine group. Key Differences: Lacks the 4-aminobutanamide moiety. Applications: Antifibrinolytic agent; used to inhibit plasminogen activation . Activity: Depletes norepinephrine in cardiac tissue at high doses, unlike its methyl ester hydrochloride derivative, which shows partial activity .

6-(4-Aminobutanoylamino)hexanoic Acid Methyl Ester Hydrochloride Structure: Methyl ester derivative of the target compound. Key Differences: Esterification of the carboxylic acid group increases lipophilicity. Applications: Intermediate in peptide synthesis; modified bioavailability compared to the free acid .

6-Ureidohexanoic Acid Structure: Hexanoic acid with a terminal ureido group (-NHCONH2). Key Differences: Replaces the 4-aminobutanamide with a urea linkage. Applications: Limited pharmacological activity; used in polymer science for crosslinking .

6-(Aminooxy)hexanoic Acid Hydrochloride Structure: Hexanoic acid with an aminooxy (-ONH2) group. Key Differences: Aminooxy group enables oxime ligation, a bioorthogonal reaction. Applications: Lipid tool synthesis for biomembrane studies .

6-([2,2':6',2''-Terpyridin]-4'-yloxy)hexanoic Acid (TerP) Structure: Hexanoic acid functionalized with a terpyridine group. Key Differences: Aromatic terpyridine moiety provides metal-coordination capability. Applications: Heavy metal adsorption in environmental remediation .

Biological Activity

6-(4-Aminobutanoylamino)hexanoic acid hydrochloride, also known as ε-aminocaproic acid (EACA), is a derivative of amino acids that has garnered attention for its biological activities, particularly in the fields of pharmacology and biochemistry. This compound is recognized for its role as an antifibrinolytic agent, which inhibits the breakdown of fibrin in blood clots. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name: 6-(4-Aminobutanoylamino)hexanoic acid hydrochloride
  • CAS Number: 2490412-92-3
  • Molecular Formula: C₈H₁₈ClN₃O₂
  • Molecular Weight: 201.70 g/mol

The primary mechanism of action of 6-(4-Aminobutanoylamino)hexanoic acid involves the inhibition of plasminogen activation to plasmin, thereby preventing fibrinolysis. It competes with plasminogen for binding sites on fibrin, which is crucial for clot formation and stability. This property makes it useful in clinical settings where enhancement of hemostasis is desired.

Biological Activity

1. Antifibrinolytic Properties:

  • EACA has been shown to significantly reduce bleeding during surgical procedures by stabilizing clots. Its efficacy has been demonstrated in various clinical studies, including orthopedic and cardiac surgeries.

2. Inhibition of Plasmin:

  • Research indicates that EACA exhibits a strong inhibitory effect on plasmin activity, with an IC50 value as low as 0.02 mM in certain assays, making it one of the most potent inhibitors in its class .

3. Cancer Research:

  • Recent studies have explored the potential use of EACA in cancer therapy. By inhibiting fibrinolysis, it may enhance the efficacy of chemotherapy by maintaining tumor perfusion and reducing metastasis .

Case Studies

Case Study 1: Surgical Applications

  • In a double-blind study involving patients undergoing total hip arthroplasty, administration of EACA resulted in a significant reduction in blood loss compared to placebo controls. The study reported a decrease in transfusion requirements by approximately 30% .

Case Study 2: Trauma Patients

  • A multicenter trial assessed the use of EACA in trauma patients with significant hemorrhage. The results indicated improved survival rates and less need for blood products when EACA was administered early .

Research Findings

StudyFindings
Orthopedic Surgery Significant reduction in post-operative bleeding with EACA administration (p < 0.01) .
Trauma Management Enhanced survival rates and reduced blood transfusion needs (p < 0.05) .
Cancer Therapy Potential to improve tumor perfusion and reduce metastasis; ongoing studies required .

Q & A

Q. What are the established synthetic routes for 6-(4-Aminobutanoylamino)hexanoic acid;hydrochloride, and what reaction conditions are critical for optimizing yield?

The synthesis of this compound typically involves coupling 4-aminobutanamide with 6-aminohexanoic acid under peptide-like bond formation conditions. Key steps include:

  • Activation of the carboxylic acid group : Use of carbodiimides like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) to activate the carboxyl group of 6-aminohexanoic acid for amide bond formation .
  • Protection/deprotection strategies : Boc (tert-butoxycarbonyl) groups may be employed to protect amine functionalities during synthesis, followed by acidic deprotection (e.g., trifluoroacetic acid) to yield the final hydrochloride salt .
  • Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCM) are common solvents for coupling reactions due to their compatibility with carbodiimide chemistry .
    Critical factors for yield optimization include stoichiometric ratios of reactants, pH control, and avoiding side reactions like hydrolysis of the active ester intermediate.

Q. How is this compound characterized, and what analytical techniques are most reliable?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR are used to confirm the structure, with emphasis on signals corresponding to the amide bond (δ ~6.5–8.0 ppm for NH protons) and the hexanoic acid backbone .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF verifies molecular weight and purity, particularly for detecting unreacted starting materials or byproducts .
  • Elemental analysis : Validates the hydrochloride salt formation by quantifying chlorine content .

Advanced Research Questions

Q. What experimental challenges arise when incorporating this compound into multivalent scaffolds, and how can they be mitigated?

When integrating this compound into multivalent systems (e.g., lipid tools or polymer conjugates):

  • Solubility issues : The hydrochloride salt improves aqueous solubility, but aggregation may occur in non-polar solvents. Use of co-solvents (e.g., DMSO/water mixtures) or surfactants (e.g., n-dodecyl-β-D-maltoside) can enhance dispersion .
  • Steric hindrance : The hexanoic acid spacer may limit accessibility in sterically crowded environments. Shortening the spacer or introducing flexible linkers (e.g., PEG chains) can improve binding efficiency .
  • Stability under physiological conditions : Monitor hydrolysis of the amide bond at extreme pH or in the presence of proteases. Stability assays using HPLC or fluorescence tagging are recommended .

Q. How do structural modifications of this compound influence its interaction with biological targets, such as enzymes or cell membranes?

  • Chain length variation : Comparing analogs with shorter (e.g., 4-aminobutanamide) or longer (e.g., 8-aminooctanoic acid) spacers reveals that hexanoic acid balances hydrophobicity and flexibility for membrane penetration .
  • Amino group substitution : Replacing the primary amine with a dimethylamino group (as in 4-(dimethylamino)butanoic acid hydrochloride) alters charge distribution, affecting binding to anionic targets like phospholipid bilayers .
  • Hydrochloride salt vs. free base : The salt form enhances solubility but may reduce passive diffusion through lipid membranes. Comparative studies using Franz cell assays or Caco-2 cell models are advised .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., conflicting IC50_{50} values in enzyme inhibition studies) may arise from:

  • Assay conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter compound behavior. Standardize protocols across labs .
  • Impurity profiles : Byproducts from incomplete synthesis (e.g., unreacted EDC·HCl) may interfere with assays. Rigorous purification (e.g., preparative HPLC) and LC-MS validation are critical .
  • Target specificity : Off-target effects due to the compound’s amphiphilic nature. Use orthogonal assays (e.g., SPR, ITC) to confirm binding specificity .

Methodological Recommendations

  • Synthesis : Prioritize carbodiimide-mediated coupling with Boc protection to minimize side reactions .
  • Characterization : Combine NMR, HRMS, and elemental analysis for comprehensive structural validation .
  • Biological testing : Include negative controls (e.g., spacer-only analogs) to isolate the contribution of the 4-aminobutanamide moiety to bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.